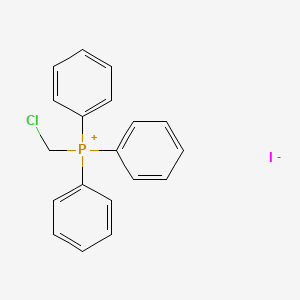

Yoduro de (clorometil)trifenilfosfonio

Descripción general

Descripción

(Chloromethyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C19H17ClP.I. It is a quaternary phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a chloromethyl group, with iodide as the counterion. This compound is of significant interest in organic synthesis and various chemical applications due to its unique reactivity and stability.

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

“Yoduro de (clorometil)trifenilfosfonio” se utiliza para la inhibición de la corrosión del hierro . Esta aplicación es particularmente importante en industrias donde el hierro y sus aleaciones están expuestas a ambientes corrosivos.

Electrófilo en Reacciones Químicas

Este compuesto actúa como un electrófilo potencial . Un electrófilo es un reactivo atraído por electrones que participa en una reacción química aceptando un par de electrones para unirse a un nucleófilo.

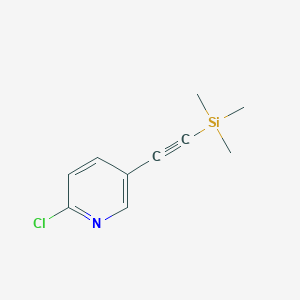

Síntesis de Alquinos Lineales

“this compound” está involucrado en reacciones de eliminación para la síntesis de alquinos lineales . Los alquinos son hidrocarburos que tienen al menos un triple enlace entre dos átomos de carbono. Se utilizan en la síntesis de varios compuestos orgánicos.

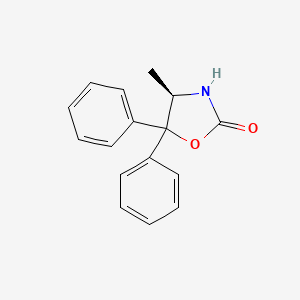

Sustitución Nucleofílica Vinílica Intramolecular

Este compuesto se utiliza en la sustitución nucleofílica vinílica intramolecular . Este es un tipo de reacción de sustitución donde un nucleófilo reemplaza un grupo saliente en la misma molécula.

Homologación de Aldehídos

“this compound” se utiliza en la homologación de aldehídos . La homologación es el proceso de convertir una sustancia en el siguiente miembro de su serie homóloga.

Cicloisomerización Endo-selectiva de Alquinoles

Este compuesto se utiliza en la cicloisomerización endo-selectiva de alquinoles . Este es un tipo de reacción de isomerización que implica la reorganización de átomos dentro de una molécula para formar un isómero.

Síntesis de Compuestos Fosfacíclicos

“this compound” se utiliza en la síntesis de compuestos fosfacíclicos mediante dimerizaciones oxidativas . Estos compuestos tienen aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.

Síntesis de Enaminas

Este compuesto se utiliza en la síntesis de enamidas mediante acoplamiento cruzado . Las enamidas son bloques de construcción importantes en la síntesis orgánica y tienen aplicaciones en productos farmacéuticos y agroquímicos.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with chloromethyl iodide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Ph3P+ClCH2I→Ph3PCH2Cl+I−

Industrial Production Methods: On an industrial scale, the production of (Chloromethyl)triphenylphosphonium iodide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Types of Reactions:

Substitution Reactions: (Chloromethyl)triphenylphosphonium iodide can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: It can also participate in elimination reactions to form alkenes. For example, treatment with a strong base can lead to the formation of a vinylphosphonium salt.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and elimination reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for specific transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields (azidomethyl)triphenylphosphonium iodide, while elimination with sodium hydride forms vinyltriphenylphosphonium iodide.

Chemistry:

Catalysis: (Chloromethyl)triphenylphosphonium iodide is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and ylides, which are valuable intermediates in organic synthesis.

Biology and Medicine:

Mitochondrial Targeting: Due to its lipophilic cationic nature, (Chloromethyl)triphenylphosphonium iodide can accumulate in mitochondria, making it useful for mitochondrial targeting in biological studies.

Drug Delivery: It is explored for its potential in targeted drug delivery systems, particularly for delivering therapeutic agents to mitochondria.

Industry:

Corrosion Inhibition: The compound is used in formulations for corrosion inhibition, protecting metals from oxidative damage.

Polymer Chemistry: It is employed in the modification of polymers to introduce phosphonium functionalities, enhancing their properties.

Mecanismo De Acción

The mechanism of action of (Chloromethyl)triphenylphosphonium iodide primarily involves its ability to act as an electrophile due to the positively charged phosphorus atom. This electrophilic nature allows it to react readily with nucleophiles, facilitating various chemical transformations. In biological systems, its lipophilic cationic structure enables it to cross cell membranes and accumulate in mitochondria, where it can exert effects on mitochondrial function and dynamics.

Comparación Con Compuestos Similares

- (Bromomethyl)triphenylphosphonium bromide

- (Iodomethyl)triphenylphosphonium iodide

- (Methoxymethyl)triphenylphosphonium chloride

Comparison:

- Reactivity: (Chloromethyl)triphenylphosphonium iodide is more reactive in nucleophilic substitution reactions compared to its bromomethyl and iodomethyl counterparts due to the better leaving group ability of iodide.

- Stability: It is generally more stable than (Methoxymethyl)triphenylphosphonium chloride, which can undergo hydrolysis under certain conditions.

- Applications: While all these compounds are used in organic synthesis, (Chloromethyl)triphenylphosphonium iodide is particularly favored for its balance of reactivity and stability, making it versatile for various applications.

Propiedades

IUPAC Name |

chloromethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNRWRKDEPEIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClIP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466379 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68089-86-1 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

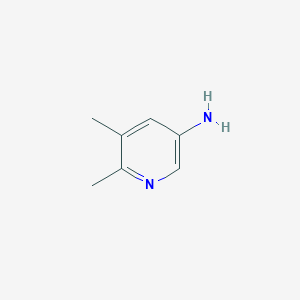

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)